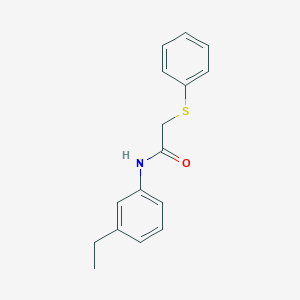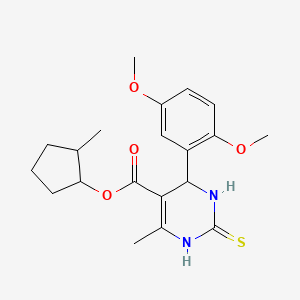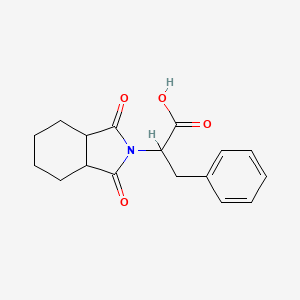
N-(3-ethylphenyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-2-(phenylthio)acetamide, commonly known as EPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound with a molecular formula C16H17NOS and a molecular weight of 271.38 g/mol. EPTA is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.
Wirkmechanismus
The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, EPTA reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models of inflammation. EPTA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity. In addition, EPTA has been shown to possess anti-cancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
EPTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. EPTA is also soluble in organic solvents, making it easy to handle and administer. However, EPTA has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. In addition, the mechanism of action of EPTA is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of EPTA. One potential area of research is the development of EPTA-based therapeutics for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of EPTA, which can provide insights into its biological activity and potential therapeutic applications. Finally, the synthesis of novel derivatives of EPTA can be explored to improve its pharmacological properties and increase its efficacy as a therapeutic agent.
Conclusion:
In conclusion, EPTA is a promising compound with a wide range of biological activities and potential therapeutic applications. The synthesis of EPTA is a relatively simple process, and the compound can be obtained in high yield and purity. EPTA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potent antioxidant and anti-cancer properties. While EPTA has several advantages for use in lab experiments, it also has some limitations, including poor solubility in water and an unclear mechanism of action. Further research is needed to fully understand the biological activity of EPTA and its potential applications in the development of novel therapeutics.
Synthesemethoden
The synthesis of EPTA involves the reaction of 3-ethylacetanilide with phenylthiourea in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of EPTA is a relatively simple process, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
EPTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. EPTA has also been shown to possess potent antioxidant and anti-cancer properties, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNQOLQIZUNZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)




![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)
![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)
![1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5085890.png)


![3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5085918.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5085927.png)
![N-(4-acetyl-5-methyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5085935.png)